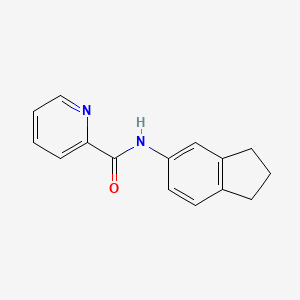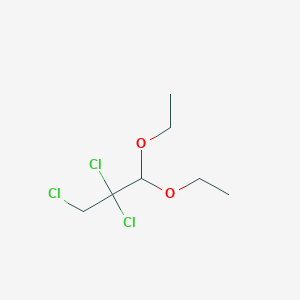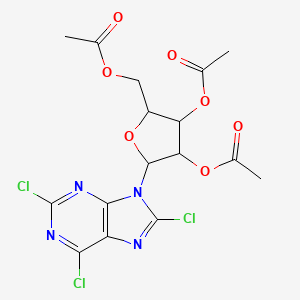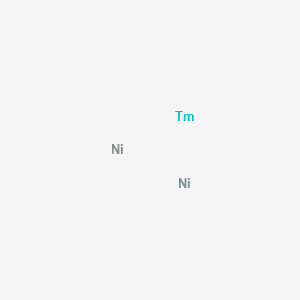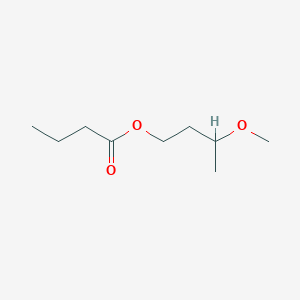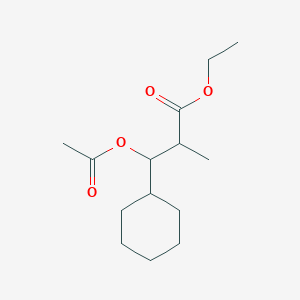![molecular formula C13H10N4 B14730903 Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile CAS No. 6342-44-5](/img/structure/B14730903.png)
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is a chemical compound characterized by its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile typically involves high-pressure cycloaddition reactions. One common method is the Diels–Alder reaction, where tropone reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene. This reaction is carried out under high pressure to improve the yield of the Diels–Alder adducts .
Industrial Production Methods
Industrial production methods for bicyclo[32 the principles of high-pressure cycloaddition and thermal cycloreversion procedures can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the derivatives used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of carbon atoms.
Bicyclo[2.2.2]octane: Another similar compound with a different ring structure.
Uniqueness
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is unique due to its specific bicyclic structure and the presence of four cyano groups. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
6342-44-5 |
|---|---|
Formule moléculaire |
C13H10N4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile |
InChI |
InChI=1S/C13H10N4/c14-6-12(7-15)10-2-1-3-11(5-4-10)13(12,8-16)9-17/h4-5,10-11H,1-3H2 |
Clé InChI |
FTIFOBUCPBKQCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC(C1)C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


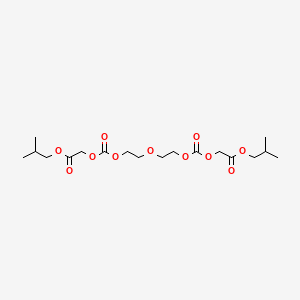
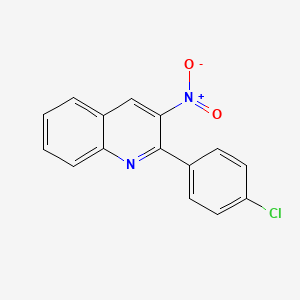

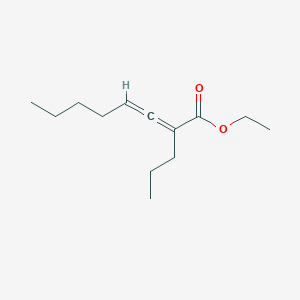
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
